![molecular formula C22H22N4O3 B2817207 1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1904302-25-5](/img/structure/B2817207.png)

1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

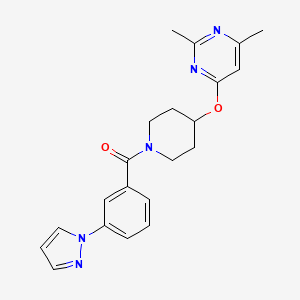

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a benzo[f][1,4]oxazepin ring. These functional groups suggest that the compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the pyrazole ring might undergo reactions typical of heterocyclic compounds, while the phenyl ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research has explored the synthesis and application of complex heterocyclic compounds, including derivatives related to the chemical structure , focusing on their potential in creating new therapeutic agents and materials with unique properties. Studies have detailed the synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, showcasing the versatility of these frameworks in chemical synthesis and potential applications in drug development and material science. For example, the work by Adnan, Hassan, and Thamer (2014) describes the synthesis of heterocyclic compounds by reacting 2-aminobenzaldehyde with salicylaldehyde to obtain various derivatives, indicating the compound's role in the synthesis of pharmacologically relevant structures (Adnan, Hassan, & Thamer, 2014).

Biological Activity Exploration

Another significant application area is the exploration of the biological activity of compounds structurally related to the query compound. Youssef et al. (2011) investigated compounds for their biocidal properties against bacteria and fungi, highlighting the potential of these chemical structures in developing new antibacterial and antifungal agents (Youssef, Abbady, Ahmed, & Omar, 2011). This suggests the broader applicability of the compound's derivatives in addressing microbial resistance and developing new therapeutic strategies.

Enzymatic Activity Modulation

Research into the enzymatic activity modulation by derivatives of the compound has also been reported, with studies examining how these compounds affect cellular enzymes, potentially leading to therapeutic applications. For instance, Abd and Awas (2008) prepared derivatives that showed significant effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown, indicating potential industrial and therapeutic applications of these compounds in enhancing enzymatic reactions (Abd & Awas, 2008).

Future Directions

properties

IUPAC Name |

2-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-25-19(13-18(24-25)16-7-3-2-4-8-16)22(28)23-11-12-26-14-17-9-5-6-10-20(17)29-15-21(26)27/h2-10,13H,11-12,14-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAZJJDUVLBWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3CC4=CC=CC=C4OCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2817124.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2817125.png)

![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)

![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2817141.png)